molecular formula C18H15NO4S B2917409 4-((1-(benzo[b]thiophene-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1798639-74-3

4-((1-(benzo[b]thiophene-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2917409
CAS No.: 1798639-74-3
M. Wt: 341.38
InChI Key: XHSOLVNSXGUXOV-UHFFFAOYSA-N
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Description

4-((1-(Benzo[b]thiophene-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic chemical compound designed for research applications. Its structure incorporates a benzo[b]thiophene core, a motif present in various biologically active molecules cited in scientific literature. Some benzo[b]thiophene derivatives have been investigated for their potential as antimicrobial agents, particularly against resistant bacterial strains like Staphylococcus aureus (including MRSA), and for their activity in anticancer research, where they have been studied as inhibitors of pathways such as RhoA/ROCK which are implicated in tumor growth and metastasis . The specific integration of the azetidine and pyran-2-one rings in this molecule suggests potential for unique target binding and mechanism of action, making it a valuable chemical tool for probing biological processes. Researchers may find this compound useful in areas such as medicinal chemistry, hit-to-lead optimization, and structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4S/c1-11-6-13(8-17(20)22-11)23-14-9-19(10-14)18(21)16-7-12-4-2-3-5-15(12)24-16/h2-8,14H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSOLVNSXGUXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((1-(benzo[b]thiophene-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one (CAS Number: 1798639-74-3) is a synthetic organic molecule that incorporates a benzo[b]thiophene moiety, an azetidine ring, and a pyranone structure. This unique combination of structural features has garnered interest in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of the compound is C18H15NO4SC_{18}H_{15}NO_4S, with a molecular weight of 341.4 g/mol . The structure includes significant functional groups that may contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC₁₈H₁₅NO₄S
Molecular Weight341.4 g/mol
CAS Number1798639-74-3
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

Biological Activities

Research indicates that compounds containing the benzo[b]thiophene scaffold exhibit diverse biological activities, including:

  • Antimicrobial Activity : Studies have shown that benzothiophene derivatives possess significant antimicrobial properties, effective against various bacterial strains including Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : Compounds similar to the target molecule have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy. For instance, certain benzothiophene derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis .
  • Anti-inflammatory Effects : The anti-inflammatory properties of benzothiophene derivatives have been highlighted in multiple studies, indicating their ability to modulate inflammatory pathways .
  • Cholinesterase Inhibition : Related compounds have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets for the treatment of Alzheimer's disease. For example, one study reported an IC50 value of 62.10 μM for AChE inhibition by benzothiophene-chalcone hybrids .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to This compound :

  • Antimicrobial Study :
    • A study evaluated the antimicrobial efficacy of various benzothiophene derivatives against clinical isolates. The results indicated that certain derivatives exhibited potent activity against resistant strains of bacteria, with minimum inhibitory concentrations (MICs) as low as 0.008 μg/mL against S. aureus .
  • Cytotoxicity Assays :
    • In vitro cytotoxicity assays performed on human cancer cell lines revealed that compounds derived from benzothiophene exhibited significant cytotoxic effects, with some derivatives showing IC50 values comparable to established chemotherapeutics .
  • Enzyme Inhibition Studies :
    • Research focusing on cholinesterase inhibition demonstrated that specific structural modifications on benzothiophene scaffolds enhanced their binding affinity towards AChE and BChE, indicating a promising avenue for developing Alzheimer's therapeutics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Azetidine and Pyran-2-one Cores

Several analogs share the 4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one scaffold but differ in the substituent on the azetidine nitrogen. Key examples include:

Compound Name Substituent on Azetidine Molecular Formula Molecular Weight Notable Features
Target Compound Benzo[b]thiophene-2-carbonyl C₁₉H₁₅NO₄S 369.39 Fused aromatic system; high lipophilicity
4-((1-(4-Isopropoxybenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one 4-Isopropoxybenzoyl C₁₉H₂₁NO₅ 343.37 Ether linkage; moderate polarity
4-({1-[2-(2-Chlorophenyl)acetyl]azetidin-3-yl}oxy)-6-methyl-2H-pyran-2-one 2-(2-Chlorophenyl)acetyl C₁₇H₁₆ClNO₄ 333.77 Chlorophenyl group; potential halogen bonding
4-((1-((4-Ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one (4-Ethoxy-3-fluorophenyl)sulfonyl C₁₇H₁₈FNO₆S 383.40 Sulfonyl group; enhanced metabolic stability and solubility

Key Observations :

  • Electron Effects : The chlorophenyl group in the analog from may enhance electrophilic interactions, while the sulfonyl group in ’s compound introduces strong hydrogen-bond acceptors.
  • Metabolic Stability : Sulfonyl and benzoyl groups (e.g., ) are less prone to oxidative metabolism than thiophene-based substituents, which may undergo cytochrome P450-mediated modifications.

Functional Analogues with Pyran-2-one or Pyridinone Cores

Antioxidant Activity
  • Pyridin-2(1H)-one derivatives () with bromophenyl substituents showed up to 79.05% antioxidant activity (DPPH assay), comparable to ascorbic acid (82.71%) .
  • Hypothesis : The benzo[b]thiophene group in the target compound, being electron-rich, may similarly scavenge free radicals, though its efficacy would depend on substituent positioning.
Antibacterial Activity
  • Pyridin-2-one derivatives in demonstrated moderate inhibition against Staphylococcus aureus and Escherichia coli. The azetidine-oxygen linker in the target compound may enhance bacterial membrane penetration.
Molecular Docking Trends
  • In , bromophenyl-substituted pyridinones showed higher binding affinities in docking studies, correlating with bioactivity. The target compound’s benzo[b]thiophene moiety could mimic these interactions via aromatic stacking in hydrophobic enzyme pockets.

Q & A

Q. What are the key challenges in synthesizing 4-((1-(benzo[b]thiophene-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis involves multi-step protocols, including:
  • Azetidine ring formation : Use of nucleophilic substitution or ring-closing metathesis to construct the azetidine moiety, ensuring stereochemical control .
  • Benzothiophene coupling : Suzuki-Miyaura or Stille cross-coupling for benzo[b]thiophene integration, requiring palladium catalysts and inert atmospheres .
  • Pyran-2-one functionalization : Condensation reactions (e.g., with 6-methyl-2H-pyran-2-one) under acidic or basic conditions, monitored by TLC/HPLC for intermediate stability .
  • Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature gradients (80–120°C) to improve yields. Confirm purity via column chromatography and NMR (¹H/¹³C) .

Q. How can structural elucidation of this compound be performed to resolve ambiguities in connectivity?

  • Methodological Answer :
  • X-ray crystallography : Resolve 3D conformation, particularly the azetidine-oxy linkage and benzothiophene orientation .
  • Advanced NMR techniques : Use 2D-COSY, HSQC, and NOESY to assign proton-proton coupling and confirm stereochemistry at the azetidine ring .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to distinguish between isomeric byproducts .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in enzyme inhibition assays?

  • Methodological Answer :
  • Targeted modifications : Synthesize analogues with variations in the pyran-2-one methyl group or benzothiophene substituents (e.g., halogenation) to assess steric/electronic effects .
  • Enzyme kinetics : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (Kd) and inhibition constants (IC50) against kinases or proteases .
  • Computational docking : Align with crystal structures of target enzymes (e.g., PDB entries) to predict binding modes and validate via mutagenesis studies .

Q. How can contradictions in reported bioactivity data (e.g., conflicting IC50 values) be resolved experimentally?

  • Methodological Answer :
  • Standardized assays : Replicate studies under identical conditions (pH, temperature, co-solvents) to minimize variability .
  • Orthogonal validation : Compare results across methods (e.g., enzymatic vs. cellular assays) and use positive controls (e.g., staurosporine for kinase inhibition) .
  • Data normalization : Apply statistical tools (ANOVA, Tukey’s test) to account for batch effects or instrument sensitivity .

Q. What experimental designs are suitable for studying metabolic stability or degradation pathways?

  • Methodological Answer :
  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS for oxidative metabolites (e.g., hydroxylation of the pyran-2-one ring) .
  • Forced degradation studies : Expose to heat, light, or hydrolytic conditions (acid/base) to identify labile sites (e.g., ester or amide bonds) .
  • Isotope labeling : Use ¹⁴C or ³H-labeled compounds to trace degradation intermediates in environmental or biological matrices .

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